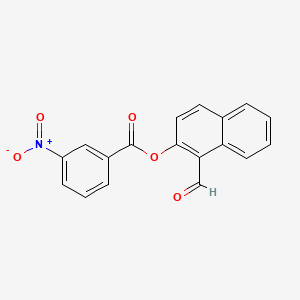

1-Formylnaphthalen-2-yl 3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Formylnaphthalen-2-yl 3-nitrobenzoate” is a chemical compound with the molecular formula C18H11NO5 . It has a molecular weight of 321.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-Formylnaphthalen-2-yl 3-nitrobenzoate” consists of 18 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . More detailed structural information, such as NMR, HPLC, LC-MS, and UPLC data, can be found in the relevant documentation .科学的研究の応用

Tautomeric Studies and Spectroscopic Analysis

Research on structurally related compounds, such as 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3,5-dinitrobenzoic acid, has provided insight into tautomerism through theoretical chemistry, UV–Vis spectroscopy, and NMR analysis. These studies reveal discrepancies between theoretical predictions and experimental evidence, highlighting the existence of enol forms alongside keto tautomers, which prompts a reevaluation of NMR approaches in determining tautomerism (S. Hristova et al., 2017).

NMR and Computational DFT Studies

Investigations into the structure of 2-acylcyclohexane-1,3-diones, including those with 2-nitrobenzoyl substituents, utilize 1H and 13C NMR spectroscopy alongside DFT computational methods. These studies explore the equilibrium between different tautomers in solution, providing valuable insights into the molecular configurations of compounds related to "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (P. Szczeciński et al., 2006).

Tautomeric Equilibrium in Boronic Acids

Research on functionalized 2-formylphenylboronic acids has revealed an unprecedented tautomeric rearrangement to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. X-ray analyses and variable-temperature 1H NMR spectroscopy provide insights into the diverse molecular structures and tautomerization processes, offering parallels to studies on "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (Sergiusz Luliński et al., 2007).

Luminescence Sensitization by Nitrobenzoato Antennas

Thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated for their potential to sensitize Eu(III) and Tb(III) luminescence. The study of solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography, offers insights into the efficiency of sensitization and quantum yields, which could be relevant for understanding the photophysical properties of "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes containing bis(thiabendazole) moieties, with applications in fluorescent chemosensors for ethylene glycol and Fe3+/Cu2+, demonstrate the versatility of nitrobenzoate derivatives in developing functional materials. Such research could provide a framework for exploring the applications of "1-Formylnaphthalen-2-yl 3-nitrobenzoate" in sensory technologies (Yong-Sheng Shi et al., 2020).

作用機序

Target of Action

The primary targets of 1-Formylnaphthalen-2-yl 3-nitrobenzoate are currently unknown

Biochemical Pathways

Studies on similar compounds suggest that they may influence oxidative stress markers such as superoxide dismutase (sod), catalase (cat), and glutathione (gsh)

Result of Action

Based on studies of similar compounds, it may influence various biochemical parameters and induce changes in liver enzyme levels . More research is needed to confirm these effects and to understand their implications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Formylnaphthalen-2-yl 3-nitrobenzoate Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets

特性

IUPAC Name |

(1-formylnaphthalen-2-yl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5/c20-11-16-15-7-2-1-4-12(15)8-9-17(16)24-18(21)13-5-3-6-14(10-13)19(22)23/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYSYAIQDLKLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Formylnaphthalen-2-yl 3-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2998396.png)

![7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998399.png)

![3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2998405.png)

![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2998407.png)

![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/no-structure.png)